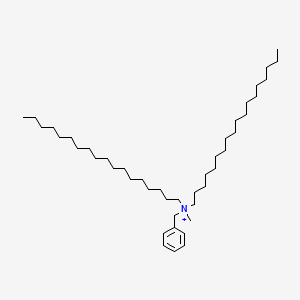
Benzyl-methyl-dioctadecylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-methyl-dioctadecylazanium is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valued for its role in the formulation of detergents, disinfectants, and other cleaning agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-methyl-dioctadecylazanium typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of dioctadecylamine with benzyl chloride in the presence of a suitable solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired quaternary ammonium compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of dioctadecylamine and benzyl chloride into the reactor, where they react under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl-methyl-dioctadecylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products Formed:
Oxidation: this compound oxides.
Reduction: Benzyl-methyl-dioctadecylamine.
Substitution: Various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Benzyl-methyl-dioctadecylazanium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in cell biology for the disruption of cell membranes, aiding in the extraction of intracellular components.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for the development of new disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of Benzyl-methyl-dioctadecylazanium involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and other microorganisms.
Molecular Targets and Pathways:
Cell Membranes: The primary target of this compound is the lipid bilayer of cell membranes.
Pathways: The disruption of the cell membrane integrity leads to the leakage of cellular contents and cell death.
Vergleich Mit ähnlichen Verbindungen
Benzyl-methyl-dioctadecylazanium can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide (CTAB): Similar surfactant properties but with a shorter alkyl chain.
Benzalkonium chloride: Widely used as a disinfectant with a similar mechanism of action but different alkyl chain lengths.
Tetrabutylammonium bromide (TBAB): Used as a phase transfer catalyst but lacks the long alkyl chains present in this compound.
Uniqueness: The uniqueness of this compound lies in its long alkyl chains, which enhance its surfactant properties and make it particularly effective in disrupting cell membranes.
Eigenschaften
CAS-Nummer |
73383-96-7 |
|---|---|
Molekularformel |
C44H84N+ |
Molekulargewicht |
627.1 g/mol |
IUPAC-Name |
benzyl-methyl-dioctadecylazanium |
InChI |
InChI=1S/C44H84N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37-41-45(3,43-44-39-35-34-36-40-44)42-38-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h34-36,39-40H,4-33,37-38,41-43H2,1-3H3/q+1 |
InChI-Schlüssel |
JAUVCBJVIFFHEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)

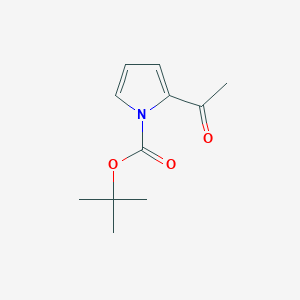
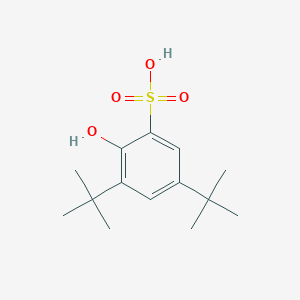

![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
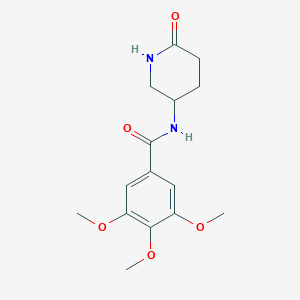
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
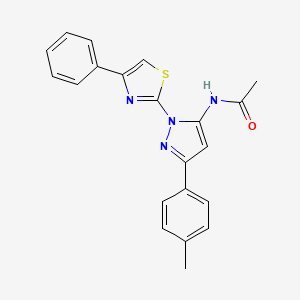

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)

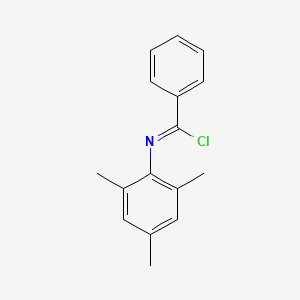
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
